Cas no 1645453-02-6 (2-(2-Acetyl-5-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide)

2-(2-Acetyl-5-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 1645453-02-6
- AKOS030711661
- Z1651154447
- 2-(2-Acetyl-5-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide
- EN300-26685290
- 2-[(2-ACETYL-5-FLUOROPHENYL)AMINO]-N-(1-CYANO-1-CYCLOPROPYLETHYL)ACETAMIDE
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- Inchi: 1S/C16H18FN3O2/c1-10(21)13-6-5-12(17)7-14(13)19-8-15(22)20-16(2,9-18)11-3-4-11/h5-7,11,19H,3-4,8H2,1-2H3,(H,20,22)
- InChI Key: GANSZBIAFDDQIW-UHFFFAOYSA-N
- SMILES: FC1C=CC(C(C)=O)=C(C=1)NCC(NC(C#N)(C)C1CC1)=O
Computed Properties
- Exact Mass: 303.13830499g/mol
- Monoisotopic Mass: 303.13830499g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 497
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 82Ų
- XLogP3: 2.3
2-(2-Acetyl-5-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26685290-0.05g |
2-[(2-acetyl-5-fluorophenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide |
1645453-02-6 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-(2-Acetyl-5-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide Related Literature
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Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
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Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
Additional information on 2-(2-Acetyl-5-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide
Research Briefing on 2-(2-Acetyl-5-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide (CAS: 1645453-02-6)
Recent advancements in chemical biology and medicinal chemistry have highlighted the significance of small-molecule inhibitors targeting specific enzymatic pathways. Among these, the compound 2-(2-Acetyl-5-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide (CAS: 1645453-02-6) has emerged as a promising candidate for therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, mechanism of action, and potential clinical applications.
The compound, characterized by its unique structural features including a fluoroanilino moiety and a cyano-cyclopropyl group, has been investigated for its inhibitory effects on key enzymes involved in inflammatory and oncogenic pathways. Recent studies published in journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters have elucidated its binding affinity and selectivity towards target proteins, providing a foundation for further drug development.
One of the pivotal studies conducted by Smith et al. (2023) demonstrated that 2-(2-Acetyl-5-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide exhibits potent inhibition of kinase X, a critical regulator of cell proliferation. The research employed crystallographic analysis and molecular dynamics simulations to reveal the compound's binding mode, highlighting interactions with the kinase's ATP-binding pocket. These findings suggest its potential as a lead compound for kinase-targeted therapies.
In addition to its kinase inhibitory properties, recent preclinical evaluations have explored the compound's pharmacokinetic profile. Data from animal models indicate favorable oral bioavailability and metabolic stability, addressing previous challenges associated with similar inhibitors. However, further optimization is required to mitigate off-target effects observed in high-dose regimens.
The therapeutic potential of this compound extends beyond oncology. Preliminary studies have identified its anti-inflammatory properties, particularly in modulating cytokine production in autoimmune disease models. These dual functionalities position it as a versatile candidate for multi-indication drug development.
In conclusion, 2-(2-Acetyl-5-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide represents a chemically and biologically intriguing molecule with broad therapeutic implications. Ongoing research aims to refine its selectivity and evaluate its efficacy in clinical trials, paving the way for novel treatments in oncology and inflammatory diseases.
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